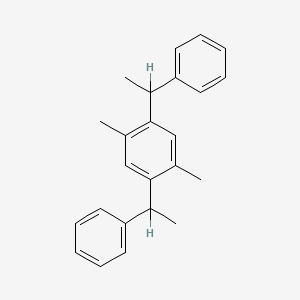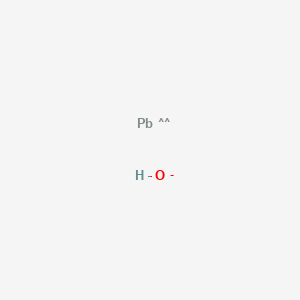
Sodium hypoiodite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hypoiodite is an inorganic compound with the chemical formula INaO. It is a salt derived from hypoiodous acid (HOI) and is known for its oxidizing properties. This compound is typically encountered in aqueous solutions and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hypoiodite can be synthesized by reacting iodine with sodium hydroxide in cold, dilute solutions. The reaction proceeds as follows: [ \text{I}_2 + 2\text{NaOH} \rightarrow \text{NaIO} + \text{NaI} + \text{H}_2\text{O} ] The this compound formed can further hydrolyze to produce hypoiodous acid: [ \text{NaIO} + \text{H}_2\text{O} \rightarrow \text{NaOH} + \text{HOI} ]
Industrial Production Methods: Industrial production of this compound typically involves the same reaction but on a larger scale, with careful control of temperature and concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Sodium hypoiodite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its interaction with acetone, where it acts as an oxidizing agent to produce iodoform and sodium acetate: [ \text{CH}_3\text{COCH}_3 + 3\text{NaIO} \rightarrow \text{CHI}_3 + \text{CH}_3\text{COONa} + 2\text{NaOH} ]
Common Reagents and Conditions:
Oxidation: this compound can oxidize various organic and inorganic compounds.
Reduction: It can be reduced to sodium iodide in the presence of reducing agents.
Substitution: this compound can participate in halogen exchange reactions.
Major Products:
Iodoform (CHI3): Produced from the reaction with acetone.
Sodium acetate (CH3COONa): Another product from the reaction with acetone.
Scientific Research Applications
Sodium hypoiodite has several applications in scientific research:
Chemistry: Used as an oxidizing agent in various organic synthesis reactions.
Biology: Investigated for its potential antimicrobial properties due to its ability to release iodine.
Medicine: Explored for its disinfectant properties.
Industry: Utilized in iodometry, a method of quantitative chemical analysis.
Mechanism of Action
The mechanism by which sodium hypoiodite exerts its effects involves the release of hypoiodous acid (HOI) in aqueous solutions. Hypoiodous acid is a strong oxidizing agent that can disrupt cellular components, leading to its antimicrobial properties. The molecular targets include proteins, nucleic acids, and cell membranes, which are oxidized and rendered non-functional.
Comparison with Similar Compounds
Sodium hypoiodite can be compared with other hypohalite compounds such as:
Sodium hypochlorite (NaClO): Commonly used as a bleaching agent and disinfectant.
Sodium hypobromite (NaBrO): Used in similar applications but less common.
Sodium hypofluorite (NaFO): Less stable and less commonly used.
Uniqueness: this compound is unique due to its iodine content, which imparts specific chemical properties such as higher oxidizing potential and distinct antimicrobial activity compared to its chlorine and bromine counterparts.
Properties
CAS No. |
22468-64-0 |
|---|---|
Molecular Formula |
INaO |
Molecular Weight |
165.894 g/mol |
IUPAC Name |
sodium;hypoiodite |
InChI |
InChI=1S/IO.Na/c1-2;/q-1;+1 |
InChI Key |
SAFWHKYSCUAGHQ-UHFFFAOYSA-N |
Canonical SMILES |
[O-]I.[Na+] |
Related CAS |
14332-21-9 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


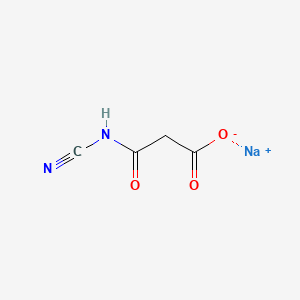
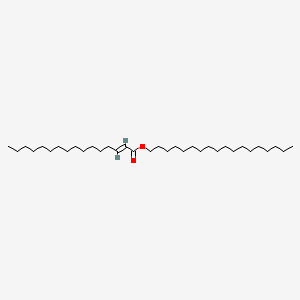
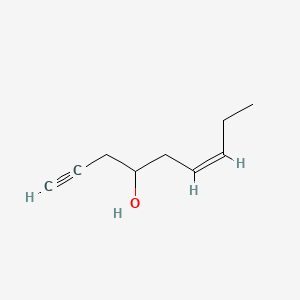

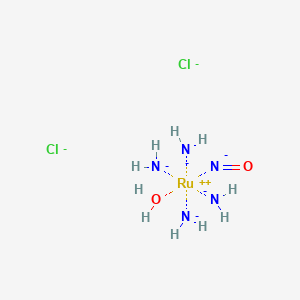

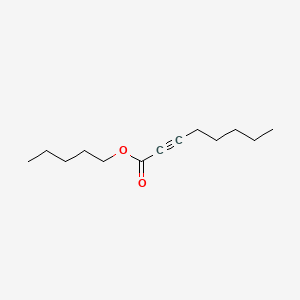
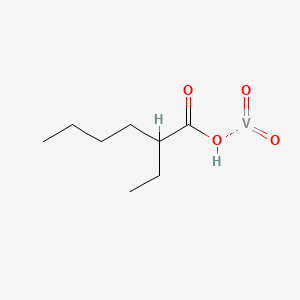
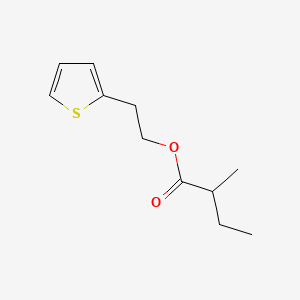

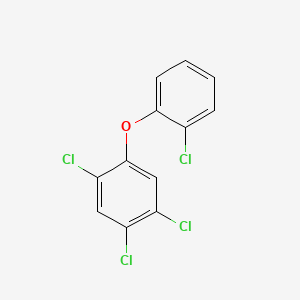
![(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12657875.png)
